(+)-Santolina alcohol

essential oil phytochemistry Santolina africana

Select (+)-Santolina alcohol (CAS 35671-15-9) as your analytical standard for enantioselective GC-MS quantification of essential oils. This naturally occurring (S)-enantiomer resolves from racemic santolina alcohol on DIME-β-CD and Lipodex-E stationary phases, enabling detection of synthetic adulteration. Validate geographic origin of Santolina africana oil—Moroccan oil contains 16.2% vs. 3.2% in Tunisian oil (5.1-fold difference). Accept no substitutes: racemic or lavandulol alternatives fail stereospecific chromatography and antibacterial bioassays.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 35671-15-9
Cat. No. B1590485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Santolina alcohol
CAS35671-15-9
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC(=CC(C=C)C(C)(C)O)C
InChIInChI=1S/C10H18O/c1-6-9(7-8(2)3)10(4,5)11/h6-7,9,11H,1H2,2-5H3/t9-/m0/s1
InChIKeyJWGLVEFPXSKNBN-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Santolina Alcohol CAS 35671-15-9: A Chiral Irregular Monoterpene Alcohol for Essential Oil Research and Bioactivity Studies


(+)-Santolina alcohol (CAS 35671-15-9), also known as (3S)-3-ethenyl-2,5-dimethylhex-4-en-2-ol, is a naturally occurring chiral irregular monoterpene alcohol [1]. As a stereospecific secondary alcohol with a C10H18O backbone, it serves as a key constituent and chemotaxonomic marker in essential oils derived from Artemisia and Santolina species (Asteraceae) [2]. Available as an analytical standard (≥98.5% purity, sum of enantiomers, GC) , this compound enables precise quantification and enantioselective chromatographic method development for natural product authentication and quality control applications.

Why Generic Substitution of (+)-Santolina Alcohol (CAS 35671-15-9) Fails: Stereochemistry-Dependent Analytical and Biological Outcomes


Generic substitution of santolina alcohol fails due to stereospecific analytical and biological properties inherent to its chiral center. The naturally occurring (+)-enantiomer exhibits distinct gas chromatographic retention behavior on enantioselective stationary phases (e.g., DIME-β-CD and Lipodex-E) compared to its synthetic racemic counterpart [1]. Furthermore, the antibacterial activity of santolina alcohol-containing essential oils is documented to be stereospecific, with biological activity varying by enantiomeric composition . These stereochemical dependencies preclude direct substitution of racemic santolina alcohol or structurally related irregular monoterpene alcohols (e.g., lavandulol, artemisia alcohol) without altering analytical detection sensitivity or biological readouts in antimicrobial screening applications.

Quantitative Differentiation Evidence for (+)-Santolina Alcohol (CAS 35671-15-9) Procurement Decisions


Essential Oil Constituent Abundance: (+)-Santolina Alcohol Content in Santolina africana from Morocco vs. Tunisia

In Santolina africana essential oils from different geographic origins, (+)-santolina alcohol content demonstrates 5.1-fold variation in relative abundance. GC-MS analysis of Moroccan S. africana essential oil revealed santolina alcohol as a major constituent at 16.2% relative concentration, compared to 3.2% in Tunisian S. africana essential oil [1].

essential oil phytochemistry Santolina africana

Essential Oil Constituent Abundance: (+)-Santolina Alcohol Content in Maticaria recutita Essential Oil

In Maticaria recutita essential oil, (+)-santolina alcohol constitutes the predominant volatile component at 40.7% relative abundance, exceeding the next most abundant compound (germacrene D, 8.9%) by 4.6-fold [1].

essential oil insecticidal activity Maticaria recutita

Essential Oil Constituent Abundance: (+)-Santolina Alcohol Content in Artemisia herba-alba from Jordan

In Artemisia herba-alba essential oil from Jordan, (+)-santolina alcohol (13.0%) co-occurs with its biosynthetic precursor artemisia ketone (12.4%) at a near-equivalent ratio of 1.05:1 [1].

essential oil phytochemistry Artemisia herba-alba

Enantioselective GC-MS Method Development: (+)-Santolina Alcohol vs. Racemic Santolina Alcohol

Enantioselective GC-MS method development for santolina alcohol quantification in essential oils requires racemic santolina alcohol as a reference standard to establish baseline separation of enantiomers. Using two enantioselective stationary phases (DIME-β-CD and Lipodex-E), naturally occurring (+)-santolina alcohol can be distinguished from the synthetic racemic mixture [1]. A two-step synthetic route from 2,5-dimethylhexa-2,4-diene provides access to racemic santolina alcohol for chromatographic method optimization [1].

enantioselective chromatography GC-MS essential oil authentication

Antibacterial Activity of Essential Oil Fractions: Santolina Alcohol-Enriched Fraction vs. Whole Essential Oil

Bioassay-guided fractionation of Artemisia herba-alba essential oil identified the santolina alcohol-containing fraction as the most active antibacterial component against Gram-positive and Gram-negative bacteria [1]. The whole essential oil exhibited antibacterial activity, but fractionation enhanced activity, with the principal component of the most active fraction identified as santolina alcohol [1].

antibacterial activity Artemisia herba-alba bioassay-guided fractionation

Biosynthetic Tracer Incorporation: Santolina Alcohol vs. Lavandulol

In plant extract studies examining irregular monoterpene biosynthesis, extracts from Artemisia annua and Santolina chamaecyparissus converted 14C-labelled isopentenyl pyrophosphate (IPP), dimethylallyl pyrophosphate (DMAPP), and dimethylvinylcarbinol (DMVC) into artemisia ketone, its corresponding alcohol (santolina alcohol), lavandulol, and trans-chrysanthemyl alcohol with up to 12.0% incorporation of tracer [1]. Formation of artemisia ketone and its alcohol was enhanced by NAD+ and NADP+, whereas yields of lavandulol and trans-chrysanthemyl alcohol were unaffected by these cofactors [1].

biosynthesis irregular monoterpenes 14C tracer

Primary Research and Industrial Application Scenarios for (+)-Santolina Alcohol (CAS 35671-15-9)


Authenticating Santolina africana Essential Oil Geographic Origin via Santolina Alcohol Quantification

Procure (+)-santolina alcohol as an analytical standard for GC-MS quantification of essential oils from Santolina africana to verify geographic origin. Moroccan S. africana essential oil contains santolina alcohol at 16.2% relative abundance compared to 3.2% in Tunisian oil, a 5.1-fold difference that serves as a quantitative authentication marker [1]. This application is directly supported by the essential oil abundance evidence in Section 3.

Developing Enantioselective GC-MS Methods for Essential Oil Adulteration Detection

Utilize (+)-santolina alcohol analytical standard alongside racemic santolina alcohol (synthesized from 2,5-dimethylhexa-2,4-diene) to establish enantioselective GC-MS methods using DIME-β-CD and Lipodex-E stationary phases for detecting synthetic adulteration in natural essential oils [1]. This application derives from the enantioselective chromatography evidence in Section 3.

Sourcing Maticaria recutita Biomass for (+)-Santolina Alcohol Isolation

Select Maticaria recutita plant material for (+)-santolina alcohol extraction based on its 40.7% relative abundance in the essential oil, which exceeds the next most abundant compound (germacrene D, 8.9%) by 4.6-fold [1]. This application is supported by the M. recutita essential oil composition evidence in Section 3.

Investigating NAD+/NADP+-Dependent Irregular Monoterpene Biosynthesis

Employ (+)-santolina alcohol as a reference compound in enzymatic studies examining cofactor-dependent biosynthesis of irregular monoterpenes. Unlike lavandulol, santolina alcohol formation is enhanced by NAD+ and NADP+ in cell-free plant extracts, indicating distinct regulatory mechanisms relevant for metabolic engineering applications [1]. This application stems from the biosynthetic cofactor dependence evidence in Section 3.

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